molecular formula C8H15NO3 B112319 2-Acetamido-3,3-dimethylbutanoic acid CAS No. 22146-58-3

2-Acetamido-3,3-dimethylbutanoic acid

Cat. No. B112319
CAS RN: 22146-58-3
M. Wt: 173.21 g/mol
InChI Key: WPPXAQGLXQAVTE-UHFFFAOYSA-N
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Description

“2-Acetamido-3,3-dimethylbutanoic acid” is a compound with the molecular formula C8H15NO3 . It is also known by other names such as Ac-Tle-OH and Methyl Carbonyl L-tert Leucine . The compound has a molecular weight of 173.21 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is (2S)-2-acetamido-3,3-dimethylbutanoic acid . The InChI code is 1S/C8H15NO3/c1-5(10)9-6(7(11)12)8(2,3)4/h6H,1-4H3,(H,9,10)(H,11,12) . The compound has a computed canonical SMILES of CC(=O)NC(C(=O)O)C(C)(C)C .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 173.21 g/mol . It has a computed XLogP3-AA of 0.9, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 173.10519334 g/mol . The topological polar surface area is 66.4 Ų . The compound has a heavy atom count of 12 .

Scientific Research Applications

Synthesis of Intermediates in Neotame Production

2-Acetamido-3,3-dimethylbutanoic acid is crucial in the synthesis of intermediates for producing the high-intensity sweetener Neotame. Yu-jun (2009) and Tanielyan and Augustine (2012) detailed methods for synthesizing 3,3-Dimethylbutyraldehyde (DMBD) from 2-Acetamido-3,3-dimethylbutanoic acid, which is an important step in Neotame production. Their research highlights the importance of cost-effective and efficient synthesis methods in the sweetener industry Yu-jun (2009), Tanielyan and Augustine (2012).

Magnetic Resonance Imaging

Flavell et al. (2015) explored the use of N-(2-Acetamido)-2-aminoethanesulfonic acid, a derivative of 2-Acetamido-3,3-dimethylbutanoic acid, in pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy. This research demonstrates the potential of 2-Acetamido-3,3-dimethylbutanoic acid derivatives in advanced medical imaging techniques Flavell et al. (2015).

Glycosylation Processes

Qiu, Garden, and Fairbanks (2022) described a method for direct conversion of unprotected 2-acetamido sugars into oxazolines using 2-chloro-1,3-dimethylimidazolinium chloride. This process facilitates the formation of 1,2-trans glycosides and 1,2-trans linked disaccharides, showcasing the role of 2-Acetamido-3,3-dimethylbutanoic acid in complex carbohydrate chemistry Qiu, Garden, & Fairbanks (2022).

Anticonvulsant Research

Camerman et al. (2005) studied the structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, revealing their potential as anticonvulsant agents. Their findings provide insight into the structural requirements for anticonvulsant activity in compounds related to 2-Acetamido-3,3-dimethylbutanoic acid Camerman et al. (2005).

Photopolymerization in Polymer Chemistry

Yu et al. (2008) investigated the photodimerization of N-alkyl-3,4-dimethylmaleimides, including N-(2-acetamido)ethyl-3,4-dimethylmaleimide, for use in creating crosslinks in polymers. Their work adds to the understanding of 2-Acetamido-3,3-dimethylbutanoic acid's role in polymer chemistry Yu et al. (2008).

Synthesis of Novel Amino Acid Derivatives

King et al. (2011) explored the synthesis of primary amino acid derivatives using compounds including 2-amino-3,3-dimethylbutanamide, demonstrating the versatility of 2-Acetamido-3,3-dimethylbutanoic acid in creating potent anticonvulsants with pain-attenuating properties King et al. (2011).

Safety And Hazards

The compound is associated with hazard statements H315, H319, and H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-acetamido-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-5(10)9-6(7(11)12)8(2,3)4/h6H,1-4H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPXAQGLXQAVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-3,3-dimethylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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